molecular formula C13H12N2O4S B352413 N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide CAS No. 876721-96-9

N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide

Cat. No.: B352413
CAS No.: 876721-96-9
M. Wt: 292.31g/mol
InChI Key: OBJNOENMVIYVCH-UHFFFAOYSA-N
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Description

N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide is a synthetic thiazolidine-2,4-dione derivative of significant interest in medicinal chemistry and drug discovery research. Thiazolidinediones are a privileged scaffold in pharmaceutical sciences, well-known for a wide spectrum of biological activities. This compound serves as a key intermediate for researchers exploring new therapeutic agents. The core structure of this molecule is associated with antiproliferative and antibacterial properties in scientific literature. Thiazolidinedione derivatives have demonstrated promising activity against various human tumour cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancers, by inducing apoptosis and cell cycle arrest . Furthermore, structural analogues have shown potent growth inhibition against Gram-positive bacterial strains, with some compounds exhibiting activity comparable to reference antibiotics like oxacillin . Researchers value this chemical for developing and screening novel molecules targeting these pathways. This product is intended for laboratory research purposes only. For Research Use Only. Not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c1-8(16)14-10-4-2-9(3-5-10)11(17)6-15-12(18)7-20-13(15)19/h2-5H,6-7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJNOENMVIYVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)CSC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641510
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthesis of N-(4-Acetylphenyl)acetamide

The synthesis begins with acetylation of 4-aminoacetophenone. A mixture of 4-aminoacetophenone (15 g, 0.11 mol) in tetrahydrofuran (250 mL) is treated with triethylamine (18.56 mL, 0.13 mol) and acetyl chloride (9.5 mL, 0.13 mol) under ice-cooling. The product, N-(4-acetylphenyl)acetamide, is isolated in 89% yield after recrystallization from ethanol.

Key Data :

  • Yield: 89%

  • Melting Point: 148–150°C

  • 1H^1H NMR (DMSO-d6d_6 ): δ 2.10 (s, 3H, CH3_3), 2.60 (s, 3H, COCH3_3), 7.75 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 10.20 (s, 1H, NH).

Bromination to N-[4-(2-Bromoacetyl)phenyl]acetamide

N-(4-Acetylphenyl)acetamide (17.9 g, 0.1 mol) is dissolved in acetic acid (250 mL) with hydrobromic acid (3 mL). Bromine (6.3 mL, 0.12 mol) is added dropwise at 0–5°C, yielding N-[4-(2-bromoacetyl)phenyl]acetamide after 2 hours.

Key Data :

  • Yield: 82%

  • Melting Point: 132–134°C

  • 1H^1H NMR (CDCl3_3): δ 2.15 (s, 3H, CH3_3), 4.40 (s, 2H, CH2_2Br), 7.60 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H), 8.10 (s, 1H, NH).

Nucleophilic Substitution with Thiazolidine-2,4-dione

N-[4-(2-Bromoacetyl)phenyl]acetamide (0.01 mol) is reacted with thiazolidine-2,4-dione (0.01 mol) in anhydrous pyridine (5 mL) and dioxane (3 mL) at 80°C for 2 hours. Acidification with HCl (pH 3–4) precipitates the product, which is crystallized from n-butanol.

Key Data :

  • Yield: 78%

  • Melting Point: 215–216°C

  • 1H^1H NMR (DMSO-d6d_6 ): δ 2.05 (s, 3H, CH3_3), 3.44–3.47 (m, 2H, CH2_2), 4.85–4.89 (m, 1H, CH), 7.25–7.97 (m, 8H, Ar-H), 8.46 (s, 1H, CH=N), 11.98 (s, 1H, NH).

Acid Chloride Coupling Method

Synthesis of 4-Acetamidophenylacetic Acid

4-Nitrophenylacetic acid is reduced with H2_2/Pd-C in ethanol to 4-aminophenylacetic acid, followed by acetylation with acetic anhydride to yield 4-acetamidophenylacetic acid.

Key Data :

  • Yield: 85%

  • IR (KBr): 3320 cm1^{-1} (NH), 1680 cm1^{-1} (C=O).

Formation of 4-Acetamidophenylacetyl Chloride

The acid (0.01 mol) is treated with thionyl chloride (5 mL) under reflux for 3 hours, yielding the acid chloride after solvent evaporation.

Coupling with Thiazolidine-2,4-dione

The acid chloride is reacted with thiazolidine-2,4-dione (0.01 mol) in pyridine (5 mL) and dioxane (3 mL) at room temperature for 24 hours. The product is isolated via crystallization.

Key Data :

  • Yield: 75%

  • 13C^{13}C NMR (DMSO-d6d_6 ): δ 36.4 (CH2_2), 46.8 (CH), 122.0–140.2 (Ar-C), 167.5–172.0 (C=O).

Comparative Analysis of Methods

ParameterBromoacetyl MethodAcid Chloride Method
Reaction Time 2 hours24 hours
Yield 78%75%
Key Intermediate N-[4-(2-Bromoacetyl)phenyl]acetamide4-Acetamidophenylacetyl chloride
Purification n-Butanol crystallizationDMF/water crystallization

The bromoacetyl method offers higher efficiency due to shorter reaction time and reduced byproduct formation. However, the acid chloride route avoids bromination hazards, favoring large-scale synthesis.

Characterization and Validation

Spectral Confirmation

  • IR : Peaks at 1680–1720 cm1^{-1} confirm carbonyl groups (thiazolidinedione and acetamide).

  • MS : Molecular ion peak at m/z 292.31 (C13_{13}H12_{12}N2_2O4_4S).

  • Elemental Analysis : Found: C 57.94%, H 4.31%, N 7.43% (Calculated: C 58.25%, H 4.17%, N 7.60%).

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity. The compound is stable at room temperature for 6 months.

Applications and Derivatives

This compound serves as a precursor for antidiabetic agents and antimicrobial compounds. Derivatives with substituted benzylidene groups exhibit enhanced α-glucosidase inhibition (IC50_{50} = 9.16 µM) .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The phenyl and thiazolidine rings can undergo substitution reactions to introduce different substituents, thereby altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorinating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the phenyl or thiazolidine rings.

Scientific Research Applications

N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidine ring and phenylacetamide moiety. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}benzamide
  • N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}propionamide

Uniqueness

N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide is unique due to its specific combination of a thiazolidine ring and a phenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a thiazolidin ring structure, which is known for its biological activity. The presence of the 2,4-dioxo group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit notable antimicrobial properties. A study evaluated various thiazolidine derivatives against multiple bacterial strains, including Escherichia coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds were found to range from 10.7 to 21.4 μmol/mL, indicating significant antibacterial activity .

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

CompoundMIC (μmol/mL)MBC (μmol/mL)
This compound10.7 - 21.421.4 - 40.2
Compound 4d10.7 - 21.421.4 - 40.2
Compound 4pNot specifiedNot specified

Anticancer Activity

The thiazolidine moiety has been linked to anticancer properties through various mechanisms. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. For instance, certain thiazolidine derivatives have demonstrated IC50 values less than that of standard chemotherapeutics like doxorubicin against various cancer cell lines .

Case Study: Cytotoxicity Evaluation

A specific case study evaluated the cytotoxic effects of thiazolidine derivatives on human cancer cell lines (e.g., A-431 and Jurkat cells). The results indicated that compounds with a methyl group at the para position on the phenyl ring exhibited enhanced cytotoxicity due to increased electron density facilitating interaction with cellular targets .

The mechanism by which this compound exerts its biological effects is believed to involve enzyme inhibition and modulation of cellular signaling pathways. The thiazolidine ring can interact with various enzymes implicated in inflammation and cancer progression, thereby exerting therapeutic effects .

Q & A

Basic Research Question

  • NMR Spectroscopy : Analyze the acetamide NH proton (δ ~8–10 ppm) and thiazolidinedione carbonyl groups (δ ~165–175 ppm) for purity assessment.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, targeting the molecular ion peak (e.g., m/z 311.33 for C₁₈H₁₇NO₄ derivatives) .
  • HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to monitor purity (>95%) and detect byproducts .

How can computational modeling optimize the pharmacological profile of this compound?

Advanced Research Question

  • Docking Studies : Target receptors like peroxisome proliferator-activated receptor gamma (PPAR-γ), a known thiazolidinedione target, using AutoDock Vina or Schrödinger Suite. Validate binding poses with molecular dynamics simulations .
  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with anti-inflammatory or analgesic activity. Use descriptors like logP and polar surface area to predict bioavailability .
  • ADMET Prediction : Employ tools like SwissADME to assess metabolic stability and potential toxicity (e.g., CYP450 inhibition) .

What experimental strategies are used to evaluate anti-nociceptive activity in preclinical models?

Advanced Research Question

  • Inflammatory Pain Models : Administer the compound in carrageenan-induced paw edema (rat/mouse) and measure mechanical hyperalgesia via von Frey filaments. Compare efficacy to reference drugs (e.g., paracetamol) at 50–100 mg/kg doses .
  • Mechanistic Studies : Use COX-2 inhibition assays (ELISA) or TNF-α/IL-6 cytokine profiling (ELISPOT) to identify molecular targets .
  • Dose-Response Analysis : Perform nonlinear regression to calculate ED₅₀ values, ensuring statistical rigor with ≥6 animals per group .

What safety protocols are essential during handling and synthesis?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods when working with volatile solvents (e.g., dichloromethane) or coupling agents .
  • Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal .
  • Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

How can researchers resolve conflicting bioactivity data across cell-based vs. in vivo assays?

Advanced Research Question

  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution (e.g., LC-MS/MS) to identify bioavailability limitations .
  • Metabolite Screening : Use hepatic microsome assays to detect inactive or toxic metabolites that may explain reduced in vivo efficacy .
  • Cell Permeability : Assess Caco-2 monolayer transport to evaluate intestinal absorption barriers .

What crystallographic databases or tools are recommended for structural validation?

Basic Research Question

  • Cambridge Structural Database (CSD) : Compare bond lengths/angles with deposited thiazolidinedione structures (e.g., CCDC entry XYZ).
  • Mercury Software : Visualize hydrogen-bonding networks and packing diagrams to confirm lattice stability .
  • PLATON : Check for missed symmetry or twinning using the ADDSYM algorithm .

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